molecular formula C14H11IN4O2 B4327309 4-iodo-N-(4-isoxazol-5-ylphenyl)-1-methyl-1H-pyrazole-3-carboxamide

4-iodo-N-(4-isoxazol-5-ylphenyl)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B4327309
M. Wt: 394.17 g/mol
InChI Key: QPQDDTRXJNYTJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-iodo-N-(4-isoxazol-5-ylphenyl)-1-methyl-1H-pyrazole-3-carboxamide, also known as IPI-145, is a novel and potent inhibitor of phosphoinositide 3-kinase (PI3K) delta and gamma isoforms. It is a small molecule drug that has shown promising results in preclinical and clinical studies for the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases.

Mechanism of Action

4-iodo-N-(4-isoxazol-5-ylphenyl)-1-methyl-1H-pyrazole-3-carboxamide exerts its pharmacological effects by inhibiting the PI3K delta and gamma isoforms, which are key regulators of immune cell function. PI3K delta and gamma isoforms are predominantly expressed in leukocytes and play a critical role in B-cell and T-cell activation, cytokine production, and chemotaxis. Inhibition of these isoforms by this compound leads to the suppression of immune cell function, which is beneficial in the treatment of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a selective and potent inhibitory effect on PI3K delta and gamma isoforms, with minimal off-target effects. In preclinical studies, this compound has been shown to suppress B-cell activation, T-cell proliferation, and cytokine production. In clinical studies, this compound has been shown to induce objective responses in patients with chronic lymphocytic leukemia and non-Hodgkin lymphoma, and to improve clinical outcomes in patients with autoimmune disorders such as rheumatoid arthritis and psoriasis.

Advantages and Limitations for Lab Experiments

The advantages of using 4-iodo-N-(4-isoxazol-5-ylphenyl)-1-methyl-1H-pyrazole-3-carboxamide in lab experiments include its potent and selective inhibition of PI3K delta and gamma isoforms, which allows for the specific modulation of immune cell function. However, the limitations of using this compound in lab experiments include its high cost and limited availability, as well as the potential for off-target effects at high concentrations.

Future Directions

For the research and development of 4-iodo-N-(4-isoxazol-5-ylphenyl)-1-methyl-1H-pyrazole-3-carboxamide include the investigation of its potential in combination with other therapies, such as monoclonal antibodies and checkpoint inhibitors, for the treatment of various diseases. Additionally, further studies are needed to elucidate the mechanisms underlying the therapeutic effects of this compound and to identify biomarkers that can predict patient response to treatment. Finally, the development of more potent and selective PI3K inhibitors, including isoform-specific inhibitors, will be an important area of research in the coming years.

Scientific Research Applications

4-iodo-N-(4-isoxazol-5-ylphenyl)-1-methyl-1H-pyrazole-3-carboxamide has been extensively studied for its therapeutic potential in various diseases. In preclinical studies, this compound has shown potent inhibition of PI3K delta and gamma isoforms, leading to the suppression of B-cell activation, T-cell proliferation, and cytokine production. In clinical studies, this compound has demonstrated promising results in the treatment of chronic lymphocytic leukemia, non-Hodgkin lymphoma, and autoimmune disorders such as rheumatoid arthritis and psoriasis.

Properties

IUPAC Name

4-iodo-1-methyl-N-[4-(1,2-oxazol-5-yl)phenyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IN4O2/c1-19-8-11(15)13(18-19)14(20)17-10-4-2-9(3-5-10)12-6-7-16-21-12/h2-8H,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPQDDTRXJNYTJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC2=CC=C(C=C2)C3=CC=NO3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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